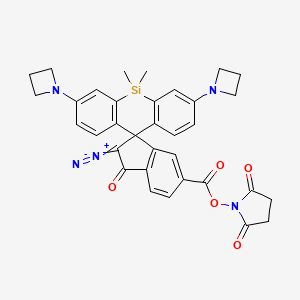
PA-JF646-Nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PA-JF646-Nhs is a useful research compound. Its molecular formula is C34H31N5O5Si and its molecular weight is 617.737. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
PA Janelia Fluor 646, SE, also known as PA-JF646-NHS, is a photoactivatable fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . This makes it suitable for live and fixed cell imaging .
Mode of Action
PA Janelia Fluor 646, SE interacts with its targets through a process called photoactivation . Initially, it is non-fluorescent until activated at 365 nm . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .
Biochemical Pathways
The biochemical pathways affected by PA Janelia Fluor 646, SE are primarily related to fluorescence imaging . It is used in techniques such as single molecule tracking and super-resolution microscopy in live cells, specifically sptPALM (live cells) and PALM (fixed cells) techniques .
Pharmacokinetics
It is known that the compound is suitable for live and fixed cell imaging , suggesting that it has properties that allow it to permeate cells and remain stable enough for imaging purposes.
Result of Action
The molecular and cellular effects of PA Janelia Fluor 646, SE’s action are primarily observed through its role in fluorescence imaging . Upon protein conjugation, the efficiencies of photoconversion improve substantially . It provides low background staining, making it ideal for detailed imaging studies .
Action Environment
The action of PA Janelia Fluor 646, SE can be influenced by environmental factors such as light and the presence of specific proteins . For instance, it is non-fluorescent until activated at 365 nm . Additionally, its NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, indicating that the presence of these systems in the environment would influence its action .
Biochemical Analysis
Biochemical Properties
PA Janelia Fluor 646, SE plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The NHS ester of PA Janelia Fluor 646, SE can be converted to relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .
Cellular Effects
PA Janelia Fluor 646, SE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of PA Janelia Fluor 646, SE involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of PA Janelia Fluor 646, SE change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of PA Janelia Fluor 646, SE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
PA Janelia Fluor 646, SE is involved in metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
PA Janelia Fluor 646, SE is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of PA Janelia Fluor 646, SE and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,7-bis(azetidin-1-yl)-2'-diazo-5,5-dimethyl-1'-oxospiro[benzo[b][1]benzosiline-10,3'-indene]-5'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31N5O5Si/c1-45(2)27-18-21(37-13-3-14-37)6-9-24(27)34(25-10-7-22(19-28(25)45)38-15-4-16-38)26-17-20(5-8-23(26)31(42)32(34)36-35)33(43)44-39-29(40)11-12-30(39)41/h5-10,17-19H,3-4,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIATAHKOZWKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=C(C=CC(=C2)N3CCC3)C4(C5=C1C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N5O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)
![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)
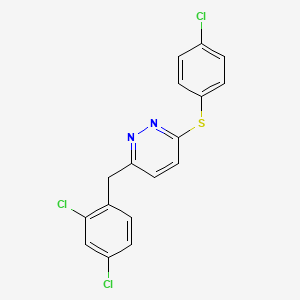
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
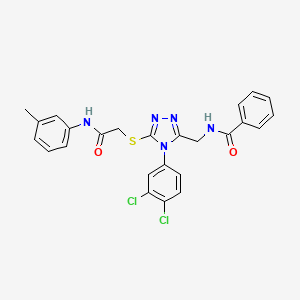
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)
![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)
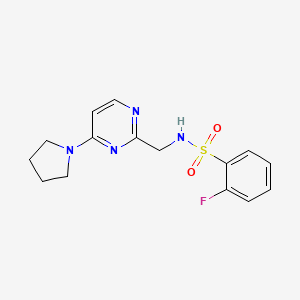
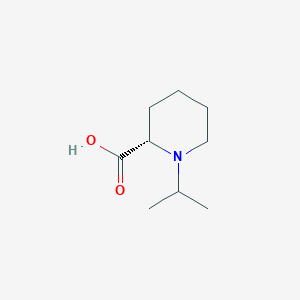
![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)
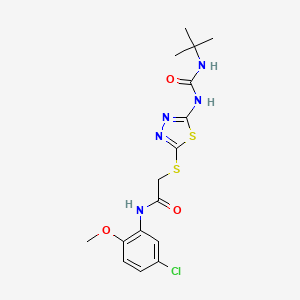
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)
